molecular formula C20H15ClN2O2 B5217008 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione

3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione

Cat. No. B5217008
M. Wt: 350.8 g/mol
InChI Key: ZRYKAIJJSCONAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione, also known as CCQ, is a synthetic compound that has been widely studied in scientific research. CCQ belongs to the class of pyrrolidinedione derivatives and has been found to possess various biological activities.

Scientific Research Applications

3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione exerts its biological activities by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cell proliferation. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activities of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been found to be stable under various conditions, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to using 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to have low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione. One potential area of research is the investigation of the molecular targets of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its mechanism of action. Additionally, further studies are needed to determine the efficacy and safety of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione in the treatment of various diseases. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione could also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, the development of new synthetic methods for 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione could lead to the production of analogs with improved biological activities.
Conclusion
In conclusion, 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its potential applications in medicine.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzylamine with 2-quinolinecarboxaldehyde in the presence of sodium methoxide, followed by the reaction with succinic anhydride. The final product is obtained after purification by recrystallization.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-quinolin-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-16-8-5-13(6-9-16)11-15-12-19(24)23(20(15)25)18-10-7-14-3-1-2-4-17(14)22-18/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYKAIJJSCONAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)-1-(quinolin-2-yl)pyrrolidine-2,5-dione

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